molecular formula C6H12N4 B15254773 1-Butyl-1H-1,2,4-triazol-3-amine

1-Butyl-1H-1,2,4-triazol-3-amine

Cat. No.: B15254773
M. Wt: 140.19 g/mol
InChI Key: XDTKUMSWIZEMBH-UHFFFAOYSA-N
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Description

1-Butyl-1H-1,2,4-triazol-3-amine is a chemical compound that consists of a triazole ring system with an amino group attached to the third carbon atom and a butyl group attached to the first nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with butylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Butyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-butyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4/c1-2-3-4-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

XDTKUMSWIZEMBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC(=N1)N

Origin of Product

United States

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